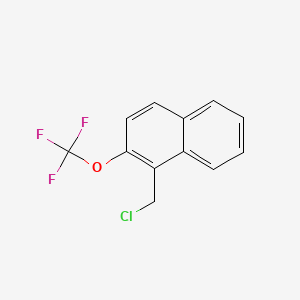

1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene

Description

1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene is a halogenated naphthalene derivative featuring a chloromethyl (-CH₂Cl) group at the 1-position and a trifluoromethoxy (-OCF₃) group at the 2-position of the naphthalene ring. This compound combines electron-withdrawing substituents (Cl, OCF₃) with the aromatic system, influencing its physicochemical and reactive properties.

The trifluoromethoxy group enhances thermal and oxidative stability compared to non-fluorinated analogs, while the chloromethyl group introduces reactivity for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions). Such compounds are often intermediates in pharmaceutical, agrochemical, or materials science applications .

Properties

Molecular Formula |

C12H8ClF3O |

|---|---|

Molecular Weight |

260.64 g/mol |

IUPAC Name |

1-(chloromethyl)-2-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H8ClF3O/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12(14,15)16/h1-6H,7H2 |

InChI Key |

QINSJMXKLCNSNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CCl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of this compound typically involves two key steps:

- Formation of the chloromethyl group on the naphthalene ring, usually at the 1-position.

- Introduction or presence of the trifluoromethoxy substituent at the 2-position.

The chloromethylation is often achieved by reacting naphthalene derivatives with formaldehyde sources and hydrochloric acid in the presence of catalysts. The trifluoromethoxy group can be introduced either before or after chloromethylation, depending on the synthetic route.

Preparation of 1-Chloromethylnaphthalene Core

A robust and efficient method for preparing 1-chloromethylnaphthalene, which serves as a key intermediate, is described in a Chinese patent (CN113999086B). This method can be adapted for the trifluoromethoxy-substituted derivative with modifications.

- Reactants: Naphthalene, paraformaldehyde (polyformaldehyde), hydrochloric acid (42-43% mass concentration).

- Catalysts: A mixture of Lewis acids, specifically ferric chloride (FeCl3) and cupric chloride (CuCl), combined with a phase transfer catalyst such as benzyl trimethyl ammonium chloride or benzyl triethyl ammonium chloride.

- Conditions: The mixture is heated to around 35-45 °C for 3 hours, followed by liquid separation and washing.

- Purification: The crude product is dissolved in alcohol (ethanol or methanol), cooled to crystallize, filtered, washed, and dried.

- High yield (up to 97.1%) and high purity (up to 99.6%).

- Reduced reaction time and temperature compared to traditional methods.

- Avoidance of complex extraction and distillation steps, leading to lower energy consumption and higher safety.

- Environmentally friendly due to reduced waste and simpler processing.

| Parameter | Example 1 | Example 2 | Example 5 |

|---|---|---|---|

| Naphthalene (g, mol) | 128 g (1 mol) | 128 g (1 mol) | 128 g (1 mol) |

| Paraformaldehyde (g, mol) | 60 g (2 mol) | 60 g (2 mol) | 75 g (2.5 mol) |

| FeCl3 (g, mol) | 33.25 g (0.02 mol) | 33.25 g (0.02 mol) | 33.74 g (0.023 mol) |

| CuCl (g, mol) | 21.35 g (0.01 mol) | 21.35 g (0.01 mol) | 22.3 g (0.017 mol) |

| Phase transfer catalyst (g, mol) | 2.28 g benzyltriethylammonium chloride (0.01 mol) | 2.28 g benzyltriethylammonium chloride (0.01 mol) | 1.86 g benzyltrimethylammonium chloride (0.01 mol) |

| HCl solution (g, % mass) | 257.6 g (42.5%) | 257.6 g (42.5%) | 214.7 g (42.5%) |

| Reaction temperature (°C) | 45 °C | 45 °C | 35 °C |

| Reaction time (h) | 3 h | 3 h | 3 h |

| Yield (%) | 97.1% | 95.2% | Not specified |

| Purity (%) | 99.6% | 98.3% | Not specified |

This method is adaptable to derivatives by substituting naphthalene with substituted naphthalenes, such as 2-(trifluoromethoxy)naphthalene, to yield the target compound.

Chloromethylation via Thionyl Chloride of Alcohol Precursors

An alternative approach involves the synthesis of the corresponding naphthylmethanol derivative, followed by chlorination using thionyl chloride (SOCl2). This method is supported by experimental procedures reported in the Royal Society of Chemistry publications.

- Synthesize the naphthalen-1-yl(aryl)methanol derivative by coupling naphthalen-1-yl boronic acid with substituted benzaldehydes.

- Treat the alcohol with thionyl chloride in dichloromethane at 0 °C, stirring overnight at room temperature.

- Quench the reaction with aqueous sodium bicarbonate to neutralize excess SOCl2.

- Extract and purify by washing and drying organic layers, followed by solvent removal under reduced pressure.

This method yields the chloromethylated product in high yield (up to 96%) and can be adapted for trifluoromethoxy-substituted naphthalene derivatives by selecting appropriate starting aldehydes.

Pd-Catalyzed and Other Catalytic Methods

Other methods reported in literature include palladium-catalyzed allylative dearomatization and halide substitution reactions on naphthyl halides. These methods are more specialized and may be used for functionalization of already halogenated naphthalene derivatives.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Lewis Acid + Phase Transfer Catalyst (Patent CN113999086B) | Naphthalene, paraformaldehyde, FeCl3, CuCl, benzyl ammonium chloride, HCl (42-43%) | 35-45 °C, 3 h | Up to 97.1 | Up to 99.6 | High yield and purity, simple workup, low energy consumption | Requires specific catalysts, optimized conditions |

| Thionyl Chloride Chlorination (RSC literature) | Alcohol precursor, SOCl2, dichloromethane | 0 °C to RT, overnight | Up to 96 | High | High yield, straightforward chlorination | Requires preparation of alcohol precursor, use of toxic SOCl2 |

| Pd-Catalyzed Halide Functionalization | Pd catalyst, Grignard reagents | Various, often reflux or elevated temp | Variable | Characterized | Allows complex functionalizations | More complex, specialized catalysts required |

Summary of Research Results

- The patent CN113999086B reports a highly efficient and scalable method for 1-chloromethylnaphthalene synthesis with yields above 95% and purity near 99.6%, using a combination of Lewis acids and phase transfer catalysts in concentrated hydrochloric acid. This method reduces energy consumption and improves safety by avoiding distillation steps.

- The chloromethylation via thionyl chloride of naphthylmethanol intermediates is a well-established method with yields up to 96%, suitable for derivatives including trifluoromethoxy substituents.

- Pd-catalyzed methods provide alternative routes for functionalization but are less common for direct chloromethylation.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Nucleophilic Substitution: Substituted naphthalenes with various functional groups.

Oxidation: Naphthoquinones and other oxidized derivatives.

Reduction: Reduced naphthalene derivatives with modified functional groups.

Scientific Research Applications

1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The trifluoromethoxy group in the target compound enhances electron-withdrawing character compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogs like 1-methylnaphthalene (–11). This increases resistance to electrophilic aromatic substitution but may improve stability under harsh conditions.

- Reactivity : Chloromethyl groups (e.g., in 1-chloromethylnaphthalene) are versatile for nucleophilic displacement, whereas bis-chloromethyl derivatives (e.g., 1,5-bis(chloromethyl)naphthalene) enable polymerization or cross-linking .

- Physical Properties : Melting points vary significantly with substituents. For example, 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) melts at 137.3–138.5°C, reflecting crystallinity induced by polar sulfoximide groups .

Toxicological and Environmental Considerations

While direct toxicological data for This compound are unavailable, naphthalene derivatives generally exhibit moderate to high toxicity. For instance:

- Naphthalene: Classified as a possible human carcinogen (Group 2B) by IARC, with hematological and respiratory effects .

- Chloromethyl analogs : Likely irritants due to reactive Cl groups; 1-chloromethylnaphthalene may release HCl upon hydrolysis .

Environmental fate studies for similar compounds highlight persistence in soil and sediment, necessitating specialized remediation strategies (e.g., bacterial chemotaxis for naphthalene degradation; see Table 6-2 in ).

Biological Activity

1-(Chloromethyl)-2-(trifluoromethoxy)naphthalene is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of this compound, summarizing relevant studies, findings, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a naphthalene backbone with a chloromethyl group and a trifluoromethoxy substituent. The presence of the trifluoromethoxy group is significant as it can enhance lipophilicity and alter the electronic properties of the compound, potentially influencing its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various derivatives of chloromethyl naphthalene. For instance, research has shown that 1-chloromethyl naphthalene derivatives exhibit varying degrees of antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) for some derivatives were found to be significantly lower than those for standard antifungal agents, indicating strong potential for development into therapeutic agents .

Table 1: Antifungal Activity of 1-Chloromethyl Naphthalene Derivatives

| Compound Name | MIC (µg/mL) | Pathogen Tested |

|---|---|---|

| This compound | 6.25 - 25 | C. albicans |

| 1-(Chloromethyl)-naphthalene | >200 | A. fumigatus |

| N-(4-fluorophenyl)naphthalene-1-carboxamide | 12.5 | C. albicans |

Structure-Activity Relationships (SAR)

The SAR studies indicate that the introduction of electron-withdrawing groups like trifluoromethoxy enhances the biological activity of naphthalene derivatives. Compounds with higher lipophilicity and specific electronic properties tend to exhibit better antimicrobial efficacy. For example, modifications at various positions on the naphthalene ring can lead to significant changes in potency against different microbial strains .

Case Studies and Research Findings

- Antifungal Evaluation : A study evaluated a series of chloromethyl naphthalene derivatives for their antifungal activity. The results indicated that certain modifications led to enhanced activity against C. albicans, with some compounds outperforming traditional antifungals like fluconazole .

- Mechanism of Action : Investigations into the mechanism revealed that these compounds might disrupt cellular processes in fungi by inhibiting key enzymes involved in cell wall synthesis and integrity .

- In Vitro Studies : In vitro assays demonstrated that several derivatives exhibited significant growth inhibition in pathogenic strains, suggesting their potential as lead compounds for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.